

A Technical Guide to 25I-NBOMe: A Potent 2C-I Phenethylamine Derivative

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (**25I-NBOMe**), a potent psychedelic substance derived from the phenethylamine 2C-I. This guide details its chemical synthesis, comparative pharmacology, key experimental protocols, and the critical signaling pathways involved in its mechanism of action.

Introduction and Chemical Structure

25I-NBOMe is a synthetic hallucinogen that belongs to the NBOMe class of compounds. It is a derivative of the psychedelic phenethylamine 2C-I (4-iodo-2,5-dimethoxyphenethylamine), which was first synthesized by Alexander Shulgin.[1][2][3] The defining structural modification of **25I-NBOMe** is the addition of a 2-methoxybenzyl group onto the nitrogen (N) of the 2C-I backbone.[1][4][5] This N-benzyl substitution dramatically increases the molecule's affinity and potency at the serotonin 5-HT_{2a} receptor, the primary target mediating the effects of classic hallucinogens.[1][6][7]

Chemical Synthesis

The synthesis of **25I-NBOMe** is typically achieved through the reductive alkylation (or amination) of 2C-I with 2-methoxybenzaldehyde.[1] This process can be performed via a two-step or a one-pot reaction.

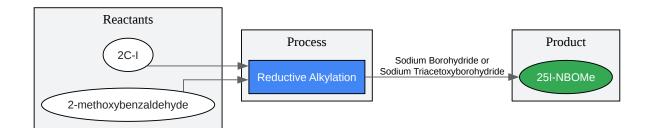


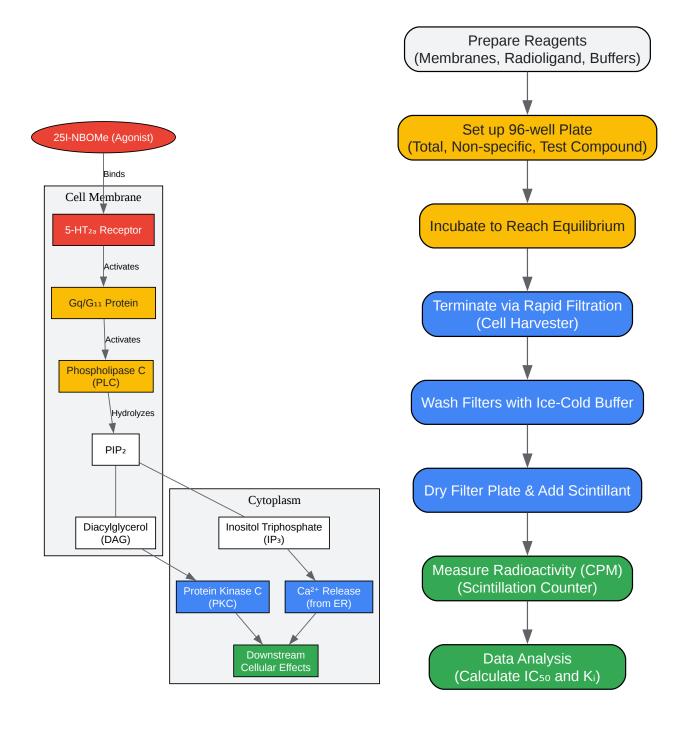




- Stepwise Method: First, an imine is formed by the reaction between the primary amine of 2C-I and the aldehyde group of 2-methoxybenzaldehyde. Subsequently, the formed imine is reduced to a secondary amine using a reducing agent like sodium borohydride.[1]
- Direct Reaction: A direct, one-pot synthesis can be carried out using a milder reducing agent, such as sodium triacetoxyborohydride, which reduces the imine as it is formed in situ.









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